molecular formula C5H8ClN3O2 B6351084 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride CAS No. 1197237-72-1

3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride

Cat. No. B6351084
CAS RN: 1197237-72-1
M. Wt: 177.59 g/mol
InChI Key: FUXWISOVLQXLOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride” is a chemical compound with a pyrazole core, which is a five-membered aromatic ring with two nitrogen atoms . It’s closely related to “3-Methyl-1H-pyrazole-5-carboxylic acid”, which is known to be a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . There are also methods involving the sequential formation of ketones, β-diketones, and subsequent heterocyclization with hydrazine .


Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Advantages and Limitations for Lab Experiments

3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride is a versatile reagent for a variety of laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in a variety of polar solvents. However, it is highly reactive and can be hazardous if not handled properly. It is also sensitive to light and air, and should be stored in a dark, airtight container.

Future Directions

The potential applications of 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride are vast and varied. Future research could focus on exploring its potential as an antimicrobial agent, as well as its potential as an anticancer agent. Additionally, further research could be done to identify and optimize new synthetic pathways for the synthesis of this compound. Other potential areas of research include the development of novel analogs of this compound, as well as the development of methods for its efficient and selective synthesis.

Synthesis Methods

3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride can be synthesized in a variety of ways, including the reaction of anhydrous hydrazine with methyl-pyrazolone-5-carboxylic acid in the presence of anhydrous hydrazine and a strong acid, such as hydrochloric acid. The reaction produces this compound as a white crystalline solid.

Scientific Research Applications

3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride is a versatile reagent used in a variety of scientific research applications. It is used as a coupling agent in the synthesis of peptides and other organic molecules. It is also used in the synthesis of nucleoside analogs and other biomolecules. It has been used in the synthesis of a variety of pharmaceuticals, including antifungals, antibiotics, and antiviral drugs.

properties

IUPAC Name

5-amino-2-methylpyrazole-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.ClH/c1-8-3(5(9)10)2-4(6)7-8;/h2H,1H3,(H2,6,7)(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXWISOVLQXLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.